2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid
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Overview
Description
2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid is a compound that belongs to the class of bicyclic compounds. It is known for its unique structure, which includes a bicyclo[3.3.1]nonane framework. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other bicyclic structures with different functional groups, such as:
- 2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid hydrochloride
- exo-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid oxelate(2:1)
Uniqueness
What sets 2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid apart is its specific combination of the bicyclic framework with the acetic acid and oxalic acid moieties. This unique structure imparts distinct chemical properties and potential biological activities that make it valuable for various research and industrial applications .
Properties
Molecular Formula |
C20H32N2O10 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid |
InChI |
InChI=1S/2C9H15NO3.C2H2O4/c2*11-9(12)3-6-1-7-4-13-5-8(2-6)10-7;3-1(4)2(5)6/h2*6-8,10H,1-5H2,(H,11,12);(H,3,4)(H,5,6) |
InChI Key |
CAJQDXJNPIRJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1N2)CC(=O)O.C1C(CC2COCC1N2)CC(=O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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